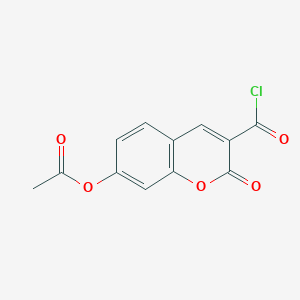
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorocarbonyl group, an oxo group, and an acetate group attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be achieved through various synthetic routes. One common method involves the reaction of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The oxo group can participate in oxidation and reduction reactions, forming various oxidized or reduced derivatives.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of benzopyran derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl acetate can be compared with other benzopyran derivatives, such as:
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran: Lacks the acetate group and may exhibit different reactivity and biological activity.
2-Oxo-2H-1-benzopyran-7-yl acetate: Lacks the chlorocarbonyl group and may have different chemical properties and applications.
3-(Chlorocarbonyl)-2-oxo-2H-1-benzopyran-7-yl methyl ester:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
97461-45-5 |
|---|---|
Molecular Formula |
C12H7ClO5 |
Molecular Weight |
266.63 g/mol |
IUPAC Name |
(3-carbonochloridoyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H7ClO5/c1-6(14)17-8-3-2-7-4-9(11(13)15)12(16)18-10(7)5-8/h2-5H,1H3 |
InChI Key |
CESHKPQSFGMEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
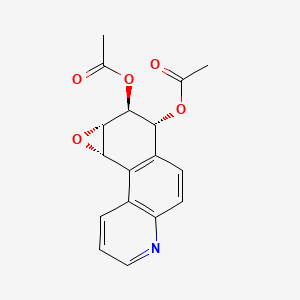

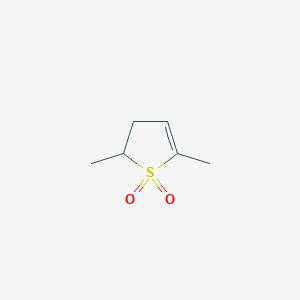
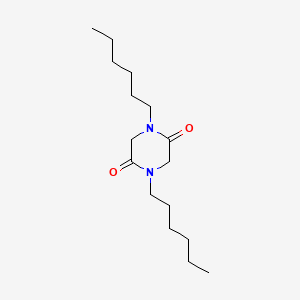
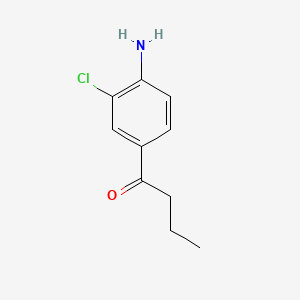
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
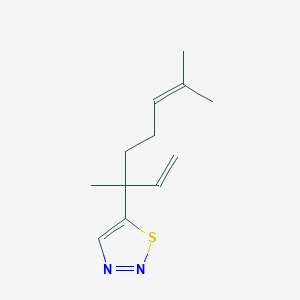

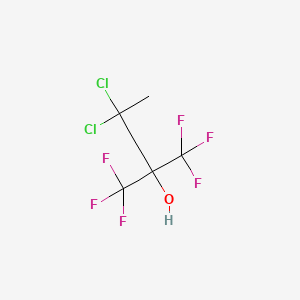
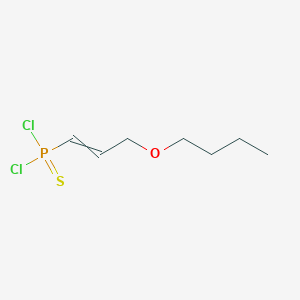
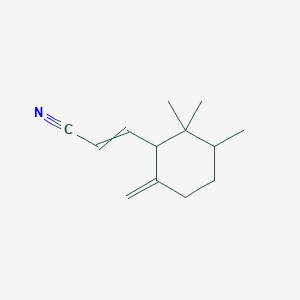
![3-[(4-Methylphenyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B14339961.png)
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
